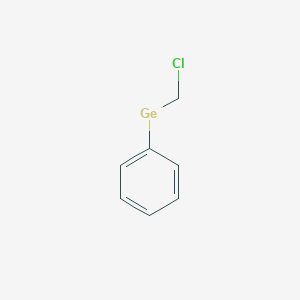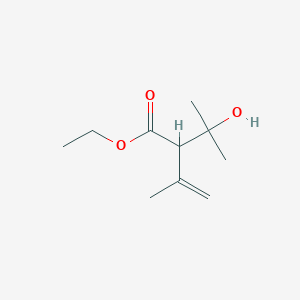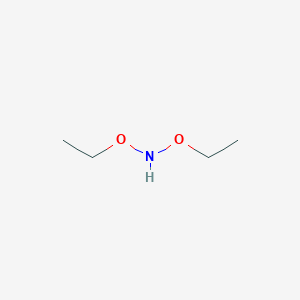
Diethoxyamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethoxyamine is an organic compound with the chemical formula C4H11NO2. It is a secondary amine, characterized by the presence of two ethoxy groups attached to the nitrogen atom. This compound is typically a colorless liquid and is known for its use in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethoxyamine can be synthesized through the catalytic hydrogenation of diethoxynitrile. This process involves the use of Raney nickel as a catalyst. The reaction is typically carried out under controlled conditions to ensure the efficient conversion of diethoxynitrile to this compound .
Industrial Production Methods
In industrial settings, this compound is often produced as an intermediate in the synthesis of other compounds. The process involves multiple stages, including the chloromethylation of ortho-diethoxybenzene, followed by cyanidation to form diethoxynitrile, which is then hydrogenated to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Diethoxyamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: this compound can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using Raney nickel or palladium on carbon.
Substitution: Reagents such as halogens or alkyl halides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
Diethoxyamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: this compound derivatives are studied for their potential biological activities.
Medicine: It is explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of diethoxyamine involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions enable this compound to act as a versatile intermediate in chemical syntheses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.
Dimethoxyamine: A compound with two methoxy groups attached to the nitrogen atom.
Diisopropylamine: A secondary amine with two isopropyl groups attached to the nitrogen atom
Uniqueness
Diethoxyamine is unique due to the presence of ethoxy groups, which impart distinct chemical properties compared to other secondary amines. These properties make it particularly useful in specific chemical reactions and industrial applications.
Eigenschaften
CAS-Nummer |
57058-68-1 |
|---|---|
Molekularformel |
C4H11NO2 |
Molekulargewicht |
105.14 g/mol |
IUPAC-Name |
(ethoxyamino)oxyethane |
InChI |
InChI=1S/C4H11NO2/c1-3-6-5-7-4-2/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
VXMQKONTARQGPP-UHFFFAOYSA-N |
Kanonische SMILES |
CCONOCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


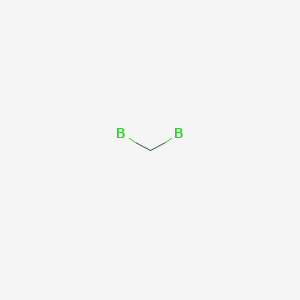
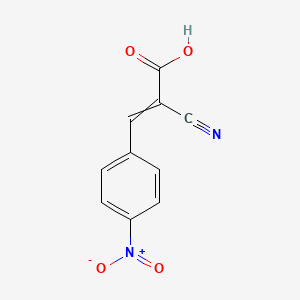
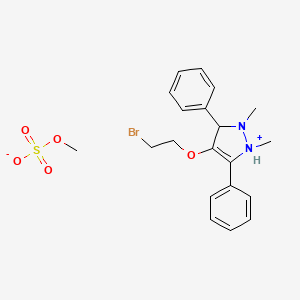
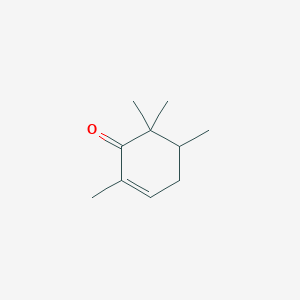

![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)
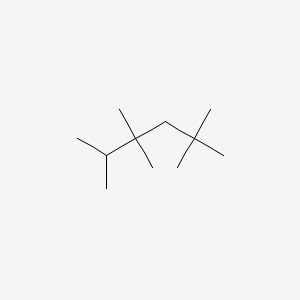

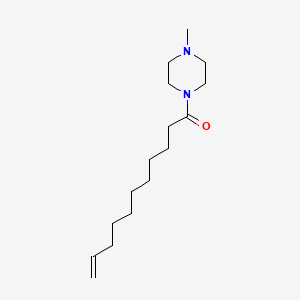
![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
